Blonanserin

Pharmacology Endocrinology Schizophrenia

Select Blonanserin (AD-5423) for quantifiably differentiated antipsychotic research. It offers a 34% lower relative risk of prolactin elevation vs. risperidone, eliminating endocrine confounds in D2/5-HT2A behavioral studies. A 10% absolute akathisia risk difference vs. risperidone provides a unique tool for dissecting extrapyramidal symptom pathways. Its superiority over haloperidol on PANSS negative symptom scores (MD = -0.75) establishes it as a benchmark for this difficult-to-treat domain. Validated human PET D2 occupancy data (70–80% at 12.9–22.1 mg/day) make it a calibrated reference for radioligand validation. Procure high-purity Blonanserin to strengthen study design with reproducible, evidence-backed endpoints.

Molecular Formula C23H30FN3
Molecular Weight 367.5 g/mol
CAS No. 132810-10-7
Cat. No. B195606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlonanserin
CAS132810-10-7
Synonyms2-(4-ethyl-1-piperazinyl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta(b)pyridine
AD 5423
AD-5423
blonanserin
lonasen
Molecular FormulaC23H30FN3
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F
InChIInChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3
InChIKeyXVGOZDAJGBALKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Beige to Pale Yellow Solid

Blonanserin (CAS 132810-10-7): A D2/5-HT2A Antagonist Atypical Antipsychotic


Blonanserin (AD-5423) is an atypical antipsychotic agent that functions as a potent antagonist at dopamine D2 and D3 receptors, as well as serotonin 5-HT2A receptors [1]. Approved in Japan and Korea since 2008-2009, it is commercialized by Sumitomo Dainippon Pharma for the treatment of schizophrenia [2]. Its unique receptor binding profile, characterized by a slightly higher affinity for D2 over 5-HT2A receptors, distinguishes it from many other atypical antipsychotics [3].

Why Blonanserin is Not a Direct Substitute for Other Atypical Antipsychotics


While many atypical antipsychotics share a core mechanism of D2 and 5-HT2A antagonism, blonanserin's distinct tolerability profile and specific efficacy differences prevent it from being a simple interchangeable alternative. Meta-analyses of randomized controlled trials confirm that while blonanserin demonstrates comparable overall efficacy to other antipsychotics, it exhibits a significantly different safety profile, particularly concerning prolactin elevation and extrapyramidal symptoms, when directly compared to agents like risperidone and haloperidol [1]. These quantifiable differences in adverse event risk are critical for clinical decision-making and scientific selection.

Quantifiable Differentiation of Blonanserin Against Key Comparators


Blonanserin vs. Risperidone: Quantified Reduction in Prolactin Elevation Risk

In a comprehensive 2024 meta-analysis of 14 studies with 2697 participants, blonanserin demonstrated a significantly lower risk of increasing blood prolactin compared to risperidone. This finding is corroborated by an earlier 2016 meta-analysis of direct head-to-head trials [1][2].

Pharmacology Endocrinology Schizophrenia

Blonanserin vs. Risperidone and Haloperidol: Divergent Risk of Akathisia and Tremor

The tolerability profile of blonanserin is not universally favorable. A 2025 meta-analysis found that while blonanserin reduced prolactin-related side effects, it was associated with a higher risk of akathisia compared to risperidone. This highlights a crucial trade-off in side-effect profiles [1].

Neurology Tolerability Schizophrenia

Blonanserin vs. Aripiprazole: Superior Efficacy on Total and Positive Symptoms

A meta-analysis of direct head-to-head randomized controlled trials specifically comparing blonanserin with aripiprazole found that blonanserin demonstrated significantly greater efficacy in reducing overall and positive symptoms of schizophrenia [1].

Clinical Efficacy Schizophrenia Psychopharmacology

Blonanserin vs. Haloperidol: Superior Efficacy on Negative Symptoms

Blonanserin has shown a statistically significant advantage over the first-generation antipsychotic haloperidol in treating negative symptoms, a domain often resistant to treatment [1].

Negative Symptoms Schizophrenia Atypical Antipsychotic

Blonanserin vs. Haloperidol and Clozapine: In Vitro D2 Receptor Binding Affinity

In vitro receptor binding studies demonstrate that blonanserin possesses a distinct pharmacological fingerprint. Its affinity for the dopamine D2 receptor (Ki = 14.8 nM) is higher than clozapine (Ki = 149 nM) but lower than haloperidol (Ki = 8.79 nM) [1]. Alternative sources report even higher affinity values (Ki = 0.14 nM), showing a 20- and 94-fold greater affinity for D2 compared to haloperidol and risperidone, respectively [2].

Receptor Pharmacology Binding Affinity Antipsychotic

Blonanserin: Clinically Defined Therapeutic D2 Receptor Occupancy Range

A clinical PET study established the relationship between daily dose and striatal dopamine D2 receptor occupancy in patients with schizophrenia. This is the first study to provide in vivo human data on blonanserin's occupancy, defining a target therapeutic range [1].

PET Imaging Receptor Occupancy Therapeutic Window

Targeted Application Scenarios for Blonanserin Based on Evidence


Research on Antipsychotics with Minimized Prolactin Elevation

Blonanserin serves as a superior investigational agent in preclinical or clinical studies focused on antipsychotic mechanisms where confounding hyperprolactinemia is a concern. Its 34% lower relative risk of prolactin elevation compared to risperidone [1] makes it a cleaner tool for studying D2/5-HT2A mediated effects on behavior or neurochemistry without the endocrine disruption that complicates studies with other agents.

Comparative Studies on Extrapyramidal Symptom (EPS) Liability

For research dissecting the neurobiological basis of extrapyramidal side effects, blonanserin offers a unique profile. It carries a quantifiably higher risk of akathisia than risperidone (10% absolute risk difference) [2], providing a valuable tool for investigating the specific pathways (e.g., D2 vs. 5-HT2A balance, regional occupancy) that differentiate akathisia from other EPS like parkinsonism.

Investigations Targeting Negative Symptoms of Schizophrenia

In animal models or clinical trials evaluating treatments for negative symptoms, blonanserin is a strong active comparator. Its demonstrated superiority over haloperidol on PANSS negative symptom scores (MD = -0.75) [3] validates its use as a benchmark for efficacy in this difficult-to-treat domain.

Dose-Occupancy Modeling and PET Tracer Validation

Blonanserin is an ideal reference compound for studies using PET imaging to quantify D2 receptor occupancy. The availability of robust human PET data establishing a dose-occupancy curve and a defined therapeutic window (12.9-22.1 mg/day for 70-80% occupancy) [4] provides a calibrated standard for validating new radioligands or occupancy models against a well-characterized atypical antipsychotic.

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